

# Protocol for assessing ternary complex formation with SPR

**Author:** BenchChem Technical Support Team. **Date:** January 2026

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## Application Notes and Protocols

### Protocol for Assessing Ternary Complex Formation with Surface Plasmon Resonance (SPR)

#### A Senior Application Scientist's Guide to Kinetic and Affinity Analysis

#### Abstract

The formation of ternary complexes is a fundamental mechanism in numerous biological processes and a cornerstone of modern therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Understanding the kinetics, affinity, and stability of these three-part systems is critical for drug discovery and development. Surface Plasmon Resonance (SPR) offers a powerful, label-free, and real-time method to dissect these intricate interactions.[3][4][5] This guide provides a comprehensive framework for designing, executing, and interpreting SPR experiments to characterize ternary complex formation, moving beyond a simple recitation of steps to explain the causality behind critical experimental choices. We will detail robust protocols, data analysis strategies, and troubleshooting insights to ensure the generation of high-quality, reliable data.

#### Introduction: The Significance of Ternary Complexes

A ternary complex involves the simultaneous interaction of three distinct molecules (e.g., Protein A, a small molecule, and Protein B). In the context of PROTACs, this complex consists of a target Protein of Interest (POI), the bifunctional PROTAC molecule, and an E3 ubiquitin ligase.[1][2] The formation of a stable and productive ternary complex is the requisite step that precedes the ubiquitination and subsequent proteasomal degradation of the target protein.[2]

While techniques like TR-FRET and AlphaLISA can report on complex formation, they often require labels and provide limited kinetic information.[5] Isothermal Titration Calorimetry (ITC) yields thermodynamic data but is low-throughput and sample-intensive.[3][4] SPR uniquely overcomes these limitations by providing label-free, real-time kinetic data (association and dissociation rates) for both the individual binary interactions and the overarching ternary complex, making it an indispensable tool.[1][3]

## The Principle of SPR for Ternary Complex Analysis

SPR technology measures changes in the refractive index at the surface of a sensor chip upon which one interacting partner (the ligand) is immobilized.[4][6] When binding partners (analytes) in solution flow over this surface, their association increases the mass at the surface, causing a proportional change in the SPR signal, measured in Resonance Units (RU). The subsequent dissociation is monitored during a buffer-only flow phase.[7] This allows for the direct determination of the association rate constant ( $k_a$ ), the dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_D$ ).[7]

For a ternary system, SPR enables the dissection of multiple binding events, allowing for the calculation of a critical parameter: cooperativity.

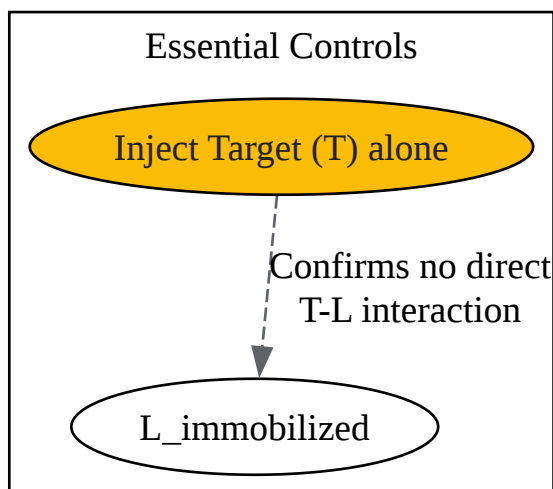
## Strategic Experimental Design

A successful ternary complex analysis hinges on a logical and robust experimental design. The primary goal is to measure the kinetics of two binary interactions and one ternary interaction to understand the system fully. Let's consider a model system: a Target Protein (T), a PROTAC (P), and an E3 Ligase (L).

### 3.1. Choosing the Right Assay Format

The choice of which component to immobilize as the ligand is the most critical decision. The most common and often most successful approach for PROTACs is to immobilize the E3 ligase

and inject the PROTAC, either alone (for binary analysis) or pre-incubated with the target protein (for ternary analysis).[3][8]



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Caption: Recommended SPR assay format for PROTAC ternary complex analysis.

This format is advantageous because:

- Maintains Solution-Phase Kinetics: The critical P-T interaction occurs in solution before binding to the surface, more closely mimicking the biological context.
- Simplifies Analysis: It allows for a direct comparison of the binding kinetics of P to L in the absence and presence of T.[8]
- Avoids Complexity: Immobilizing the small molecule PROTAC can be challenging and may lead to orientation issues.

### 3.2. Immobilization Strategy: Covalent vs. Capture

The ligand must be attached to the sensor surface in a stable and active conformation.

Immobilization Method	Description	Pros	Cons
Amine Coupling	Covalently links primary amines (e.g., lysine residues) on the ligand to an activated carboxymethyl-dextran surface.[9][10]	Stable surface, low ligand consumption, generally applicable.	Random orientation can obscure binding sites; low pH during coupling can denature some proteins.[10][11]
Site-Specific Capture	Uses a high-affinity tag system, such as biotinylated ligand on a streptavidin (SA) chip or a His-tagged ligand on an NTA chip.[8][9]	Uniform orientation, milder conditions, high ligand activity. Can be used for unpurified ligands.[9][10]	Can be less stable (except Biotin-SA); may require ligand modification; capture molecule adds mass.[9]

For ternary complex studies, site-specific capture is often preferred. For example, using a site-specifically biotinylated E3 ligase (e.g., via an AviTag) provides a uniform surface of active protein, enhancing data quality and reproducibility.[8]

## Detailed Experimental Protocol: A PROTAC Case Study

This protocol outlines the characterization of a ternary complex involving the VHL E3 ligase, the PROTAC MZ1, and the Brd4 bromodomain (Brd4BD2) as the target.[1][8]

### 4.1. Materials and Reagents

- SPR Instrument: Biacore T200 or similar.[8]
- Sensor Chip: Series S Sensor Chip SA (Streptavidin).
- Ligand: Site-specifically biotinylated VHL/ElonginB/ElonginC (VCB) complex.[8]
- Analytes: PROTAC (MZ1), Target Protein (Brd4BD2).

- Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), potentially with 1-2% DMSO for small molecule solubility.
- Immobilization Reagents: As required by the instrument.

## 4.2. Step 1: Ligand Immobilization

- System Priming: Prime the instrument with fresh, degassed running buffer until the baseline is stable.
- Surface Preparation: Pre-condition the streptavidin sensor surface as per the manufacturer's protocol.
- Ligand Capture: Inject the biotinylated VCB complex at a low concentration (e.g., 1-5 µg/mL) over one flow cell until a target immobilization level of ~100-200 RU is achieved. A low density minimizes mass transport limitations.
- Reference Surface: The adjacent flow cell should be left unmodified to serve as a reference for subtracting bulk refractive index changes and non-specific binding.

## 4.3. Step 2: Binary Interaction Analysis (VHL-MZ1)

Objective: Determine the affinity and kinetics of the PROTAC binding to the E3 ligase.

- Analyte Preparation: Prepare a serial dilution of MZ1 in running buffer. A typical concentration range might be 1.6 nM to 1000 nM.<sup>[1]</sup>
- Assay Cycle (Multi-Cycle Kinetics):
  - Injection: Inject the lowest MZ1 concentration over both the ligand and reference flow cells for a set association time (e.g., 120 s).
  - Dissociation: Switch to running buffer flow and monitor dissociation for a sufficient time (e.g., 300 s).
  - Regeneration: If required, inject a mild regeneration solution to remove all bound analyte. Self-validation check: The regeneration step must return the baseline to its starting level without damaging the immobilized ligand.

- Repeat: Repeat the cycle for each MZ1 concentration, including a zero-concentration (buffer only) injection for double referencing.

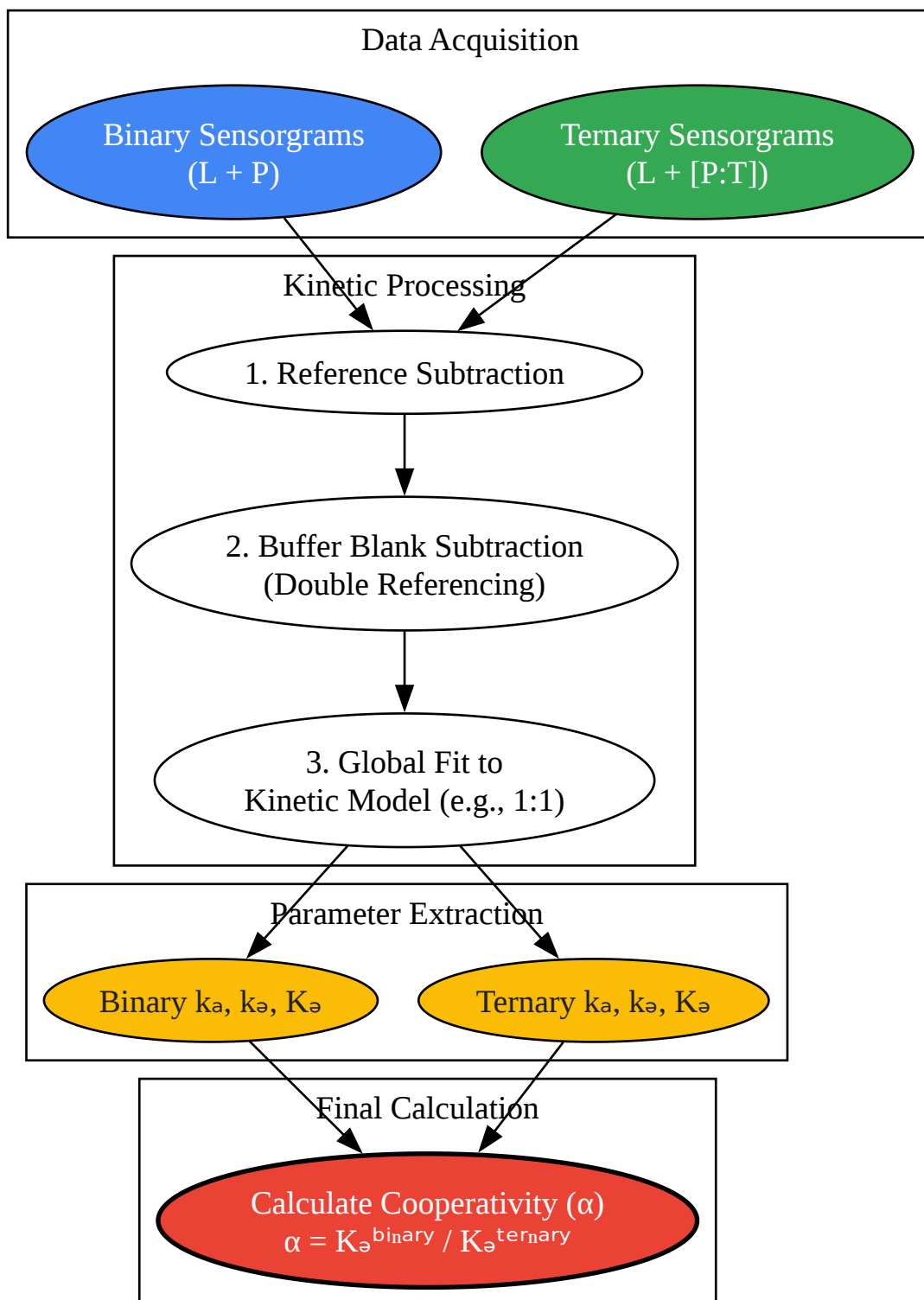
#### 4.4. Step 3: Ternary Complex Analysis (VHL - [MZ1:Brd4BD2])

Objective: Determine the affinity and kinetics of the pre-formed PROTAC:Target complex binding to the E3 ligase.

- Analyte Preparation:
  - Prepare a stock solution of the target protein (Brd4BD2) at a constant, near-saturating concentration. This is crucial to ensure that nearly all PROTAC molecules are bound to the target.[2][8] A concentration of 20-50 times the  $K_D$  of the PROTAC-target interaction is recommended.[2]
  - In this solution of Brd4BD2, prepare a serial dilution of MZ1 across the same concentration range used in the binary experiment.
  - Incubate the mixtures for a sufficient time to allow the PROTAC:Target complex to pre-form.
- Assay Cycle (Single-Cycle Kinetics - SCK): Ternary complexes can be very stable with slow off-rates, making SCK an efficient method.[2][8][12]
  - Sequential Injections: Inject the MZ1:Brd4BD2 concentrations sequentially from lowest to highest without a regeneration step in between. Each injection builds upon the previous one.
  - Final Dissociation: After the final and highest concentration injection, switch to a long dissociation phase with running buffer to accurately measure the slow off-rate of the stable ternary complex.[7]
- Essential Control: Inject the highest concentration of Brd4BD2 alone (without MZ1) over the immobilized VCB. This is a critical self-validating step to confirm that the target protein does not bind directly to the E3 ligase.[8] A flat sensorgram is expected.

## Data Analysis and Interpretation

The entire experimental workflow is designed to yield data that can be systematically analyzed to reveal the nature of the ternary complex.



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Caption: Workflow for SPR data analysis from raw sensorgrams to cooperativity.

## 5.1. Data Processing

- **Reference Subtraction:** For each injection, subtract the signal from the reference flow cell from the signal on the active flow cell.
- **Double Referencing:** Subtract the sensorgram from the buffer-only injection to correct for any baseline drift or systemic artifacts.
- **Model Fitting:** Fit the processed sensorgrams globally to a suitable kinetic binding model (a 1:1 Langmuir binding model is often sufficient) using the instrument's evaluation software. This will yield the  $k_a$ ,  $k_d$ , and  $K_D$  values.

## 5.2. Calculating Cooperativity ( $\alpha$ )

Cooperativity is a quantitative measure of how the binding of one component influences the binding of another.<sup>[8]</sup> It is calculated as the ratio of the binary and ternary dissociation constants.<sup>[3]</sup>

$$\alpha = K_{D\text{binary}} / K_{D\text{ternary}}$$

Cooperativity Value	Interpretation	Implication for PROTAC Design
$\alpha > 1$	Positive Cooperativity	The PROTAC binds the ligase more tightly in the presence of the target. This is highly desirable as it indicates a stable ternary complex. <sup>[3]</sup>
$\alpha = 1$	No Cooperativity	The binding of the target has no effect on the PROTAC-ligase interaction.
$\alpha < 1$	Negative Cooperativity	The PROTAC binds the ligase more weakly in the presence of the target, indicating an unstable or strained complex.



The dissociative half-life ( $t_{1/2} = \ln(2)/k_d$ ) of the ternary complex is another key parameter. A longer half-life indicates a more stable complex, which is often correlated with more efficient target degradation.<sup>[2][8]</sup>

## Troubleshooting Common Issues

Problem	Potential Cause(s)	Recommended Solution(s)
High Non-Specific Binding (NSB)	Analyte is "sticky" and binds to the chip surface or reference cell.	Increase salt concentration or add a non-ionic surfactant (e.g., Tween-20) to the running buffer. Use a blocking agent like BSA. <sup>[11][13]</sup>
Unstable Baseline / Drift	Buffer mismatch; incomplete surface equilibration; air bubbles.	Ensure running buffer and analyte buffer are identical. Degas all solutions thoroughly. Allow the system to equilibrate with running buffer until the baseline is stable. <sup>[13][14][15]</sup>
Low Signal or No Binding	Inactive ligand/analyte; low analyte concentration; steric hindrance of immobilized ligand.	Confirm protein activity with an orthogonal assay. Increase analyte concentration range. Re-evaluate immobilization strategy; try capturing via a different tag or site. <sup>[11][13][14]</sup>
Complex Sensorgrams (not 1:1)	Mass transport limitation; analyte heterogeneity; conformational change upon binding.	Reduce ligand density. Increase flow rate. Ensure analyte is monodisperse (e.g., via SEC). Fit data to more complex models if justified.

## Conclusion

Surface Plasmon Resonance provides a robust and information-rich platform for the detailed kinetic characterization of ternary complex formation.<sup>[7]</sup> By systematically measuring both binary and ternary interactions, researchers can derive critical parameters like affinity, kinetic

rates, and cooperativity.[16] This information is invaluable for understanding structure-activity relationships and for the rational design of potent therapeutics like PROTACs that depend on the formation of stable and long-lived ternary complexes for their mechanism of action.[2][8]

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- To cite this document: BenchChem. [Protocol for assessing ternary complex formation with SPR]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b148314#protocol-for-assessing-ternary-complex-formation-with-spr\]](https://www.benchchem.com/product/b148314#protocol-for-assessing-ternary-complex-formation-with-spr)

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